molecular formula C18H15N5S B14943493 3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine

3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine

Cat. No.: B14943493
M. Wt: 333.4 g/mol
InChI Key: PJRUPEOFMZLPTO-UHFFFAOYSA-N
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Description

3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with phenyl, methyl, and pyridazinyl-thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions, while the pyridazinyl-thienyl moiety is incorporated via cross-coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and hydrophobic effects, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with phenyl, methyl, and pyridazinyl-thienyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

5-methyl-4-phenyl-2-(6-thiophen-2-ylpyridazin-3-yl)pyrazol-3-amine

InChI

InChI=1S/C18H15N5S/c1-12-17(13-6-3-2-4-7-13)18(19)23(22-12)16-10-9-14(20-21-16)15-8-5-11-24-15/h2-11H,19H2,1H3

InChI Key

PJRUPEOFMZLPTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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